molecular formula C10H13N B120539 2-Ethyl-4-prop-1-en-2-ylpyridine CAS No. 142896-08-0

2-Ethyl-4-prop-1-en-2-ylpyridine

Cat. No.: B120539
CAS No.: 142896-08-0
M. Wt: 147.22 g/mol
InChI Key: YWBBITMUIVBYJO-UHFFFAOYSA-N
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Description

2-Ethyl-4-prop-1-en-2-ylpyridine is a pyridine derivative featuring an ethyl substituent at the 2-position and a propen-2-yl (isopropenyl) group at the 4-position. Its molecular formula is C₁₁H₁₃N, with a molecular weight of 159.23 g/mol. The pyridine ring provides aromaticity and basicity, while the substituents influence steric and electronic properties.

Properties

CAS No.

142896-08-0

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-ethyl-4-prop-1-en-2-ylpyridine

InChI

InChI=1S/C10H13N/c1-4-10-7-9(8(2)3)5-6-11-10/h5-7H,2,4H2,1,3H3

InChI Key

YWBBITMUIVBYJO-UHFFFAOYSA-N

SMILES

CCC1=NC=CC(=C1)C(=C)C

Canonical SMILES

CCC1=NC=CC(=C1)C(=C)C

Synonyms

Pyridine, 2-ethyl-4-(1-methylethenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine Derivatives

4-[(E)-1-Methyl-2-(4-nitrophenyl)ethenyl]pyridine
  • Structure : A pyridine ring with a nitro-substituted ethenyl group at the 4-position.
  • Key Differences : The nitro group increases polarity and electron-withdrawing effects, contrasting with the electron-donating ethyl group in 2-ethyl-4-prop-1-en-2-ylpyridine.
  • Physicochemical Properties: Molecular weight: 266.28 g/mol (vs. 159.23 g/mol for the target compound). LogP (octanol-water partition coefficient): Estimated 2.8 (higher hydrophobicity due to the nitro group) .
Other Pyridine Ethenyl Derivatives

Compounds like 1-methyl-4-((E)-2-{4-[(E)-2-(4-methylphenyl)ethenyl]phenyl}ethenyl)benzene (Molecular weight: 334.43 g/mol ) highlight the impact of extended conjugation and aryl substituents on optical properties and thermal stability, which are absent in the target compound .

Piperidine-Based Analogues

2,2,6,6-Tetramethylpiperidin-4-yl Acetate and Derivatives
  • Structure : Piperidine ring with ester-functionalized substituents.
  • Key Differences: Piperidine is saturated, reducing aromatic stabilization compared to pyridine. The ester groups in these derivatives introduce hydrogen-bonding capacity (via carbonyl oxygen), unlike the non-polar isopropenyl group in the target compound.
  • Physicochemical Properties :
    • Ethyl 2-(piperidin-4-yl)acetate :
  • LogP: 1.2 (lower hydrophobicity due to polar ester groups).
  • Hydrogen bond acceptors: 3 (vs. 1 in the target compound) .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Hydrogen Bond Acceptors Key Substituents
2-Ethyl-4-prop-1-en-2-ylpyridine 159.23 ~2.1* 1 Ethyl, isopropenyl
4-[(E)-1-Methyl-2-(4-nitrophenyl)ethenyl]pyridine 266.28 2.8 3 Nitrophenyl, ethenyl
Ethyl 2-(piperidin-4-yl)acetate 185.24 1.2 3 Piperidine, ester

*Estimated based on analogous pyridine derivatives .

Table 2: Functional Group Impact on Properties

Functional Group Electron Effect Example Compound Key Property Influence
Ethyl (C₂H₅) Donor 2-Ethyl-4-prop-1-en-2-ylpyridine Increased basicity, reduced polarity
Nitro (NO₂) Withdrawer 4-nitrophenyl derivatives Enhanced polarity, UV absorption
Ester (COOR) Withdrawer Piperidin-4-yl acetate Hydrogen bonding, solubility

Research Findings and Implications

  • Hydrogen Bonding and Crystal Packing : While the target compound lacks strong hydrogen-bonding groups, piperidine-based esters () and nitro-substituted pyridines () exhibit distinct packing behaviors due to H-bonding and π-π interactions .
  • Synthetic Utility : The isopropenyl group in 2-ethyl-4-prop-1-en-2-ylpyridine may serve as a site for polymerization or Diels-Alder reactions, contrasting with the electrophilic reactivity of nitro-substituted analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethyl-4-prop-1-en-2-ylpyridine
Reactant of Route 2
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2-Ethyl-4-prop-1-en-2-ylpyridine

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